molecular formula C10H8OS B13599466 2-(Benzo[b]thiophen-3-yl)acetaldehyde

2-(Benzo[b]thiophen-3-yl)acetaldehyde

Cat. No.: B13599466
M. Wt: 176.24 g/mol
InChI Key: LUDQCEIWUFTESP-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)acetaldehyde is a heterocyclic compound featuring a benzo[b]thiophene core substituted at the 3-position with an acetaldehyde group. The aldehyde moiety renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for constructing pharmaceuticals, ligands, and materials science applications .

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)acetaldehyde

InChI

InChI=1S/C10H8OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2

InChI Key

LUDQCEIWUFTESP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(Benzo[b]thiophen-3-yl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Benzo[b]thiophene-3-carboxylic acid.

    Reduction: 2-(Benzo[b]thiophen-3-yl)ethanol.

    Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetylbenzo[b]thiophene

  • Structure : Acetyl group at the 2-position of benzo[b]thiophene.
  • Synthesis : Produced via condensation of 2-mercaptoacetone with halobenzaldehydes or benzonitriles under water-mediated conditions, yielding 12 derivatives with moderate to good efficiency .
  • Key Properties: Higher stability compared to aldehydes due to the ketone group. Fluorescence properties (quantum yield up to 1) in derivatives like 2-(4-methoxyphenyl)benzo[b]thiophen-3-yl methanone .
  • Applications: Used in organic semiconductors (e.g., Bi-BTBT) and cannabinoid receptor ligands .

Benzo[b]thiophene-3-carboxaldehyde

  • Structure : Carboxaldehyde group at the 3-position.
  • Synthesis : Derived from 3-methylbenzo[b]thiophene through oxidation or multi-step protocols .
  • Key Properties: Reactivity similar to 2-(benzo[b]thiophen-3-yl)acetaldehyde but with a shorter carbon chain. Used to synthesize anthra[2,3-b:7,6-b′]bis[1]benzothiophenes (ABBTs) and quinazolinone derivatives .
  • Applications : Intermediate in fluorescent materials and bioactive molecules .

Methyl 2-(Benzo[b]thiophen-3-yl)acetate

  • Structure : Acetic acid methyl ester at the 3-position.
  • Synthesis : Esterification of 2-(benzo[b]thiophen-3-yl)acetic acid .
  • Key Properties :
    • Improved hydrolytic stability compared to aldehydes.
    • Reduced electrophilicity, limiting reactivity in nucleophilic additions.
  • Applications : Pharmaceutical intermediate, e.g., in HDAC6 inhibitors .

Benzo[b]thiophene-3-ethanamine

  • Structure : Ethylamine substituent at the 3-position.
  • Synthesis: Not explicitly described, but analogous to reductive amination of aldehydes .
  • Key Properties: Basic amine group enables salt formation and hydrogen bonding. Potential bioactivity in neurological targets (e.g., serotonin receptors) .

Comparative Analysis Table

Compound Substituent Position/Group Synthesis Method Reactivity/Stability Key Applications
This compound 3-position, acetaldehyde Likely Pd-catalyzed coupling High (aldehyde nucleophilicity) Intermediate for quinazolinones
2-Acetylbenzo[b]thiophene 2-position, acetyl Condensation Moderate (ketone stability) Semiconductors, ligands
Benzo[b]thiophene-3-carboxaldehyde 3-position, carboxaldehyde Multi-step oxidation High (similar to acetaldehyde) Fluorescent materials
Methyl 2-(benzo[b]thiophen-3-yl)acetate 3-position, ester Esterification Low (ester stability) HDAC6 inhibitors
Benzo[b]thiophene-3-ethanamine 3-position, ethylamine Reductive amination Basic (amine functionality) Neurological agents

Research Findings and Functional Group Impact

  • Aldehydes vs. Ketones : The aldehyde group in this compound offers superior reactivity for nucleophilic additions (e.g., forming Schiff bases) compared to ketones, but it is prone to oxidation, necessitating careful handling .
  • Positional Effects: Substitution at the 3-position (vs.
  • Biological Activity : While 2-acetyl derivatives show promise as receptor ligands, ethylamine-substituted analogs may target neurological pathways, highlighting the role of functional groups in modulating bioactivity .

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